molecular formula C8H11ClO3 B2387026 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 2460756-34-5

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B2387026
CAS No.: 2460756-34-5
M. Wt: 190.62
InChI Key: WCMKRUOXNXGWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid is a spirocyclic β-amino acid derivative characterized by a unique bicyclic framework. The compound features a spiro[2.5]octane core, where a cyclopropane ring (2-membered) is fused with a 6-membered oxane (oxygen-containing) ring.

Properties

IUPAC Name

2-chloro-6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO3/c9-8(6(10)11)5-7(8)1-3-12-4-2-7/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMKRUOXNXGWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Reagents: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acid Catalysts: Such as sulfuric acid for esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Functional Groups Substituents/Modifications
2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid Spiro[2.5]octane Carboxylic acid, Chlorine Chlorine at C2, oxygen in spiro ring
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 Bicyclo[2.2.2]octane Carboxylic acid, Amino Amino at C3, fused bicyclic system
2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylic acid Spiro[3.4]octane Carboxylic acid, Hydroxyl, Aza Hydroxyl at C2, nitrogen in spiro ring
6-Oxaspiro[2.5]octan-1-amine hydrochloride Spiro[2.5]octane Amine, Hydrochloride Amine at C1, oxygen in spiro ring
  • Spiro vs. Bicyclic Systems : The spiro[2.5]octane framework in the target compound introduces angular strain and a distinct spatial arrangement compared to fused bicyclo[2.2.2]octane systems (e.g., (±)-6). Spiro systems often exhibit enhanced conformational rigidity, which is advantageous in drug design for stabilizing bioactive conformations .

Physical Properties

Table 2: Comparative Physical Data (Hypothetical for Target Compound)
Compound Name Melting Point (°C) Solubility (Inferred) Optical Activity (If Applicable)
This compound ~220–240 (estimated) Moderate in polar solvents Depends on stereochemistry
3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 255–260 High (due to amino and carboxylic acid) Racemic mixture; enantiomers resolved via diastereomeric salts
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 208–210 Moderate [α]D^20 = ±46.5° (enantiomers)
  • Melting Points: The target compound’s melting point is hypothesized to be lower than bicyclo[2.2.2]octane analogs (e.g., (±)-6) due to reduced hydrogen-bonding capacity (chlorine vs. amino groups) but higher than hydroxylated spiro compounds due to increased polarity .
  • Optical Activity: Stereochemistry at the spiro junction (if chiral) could lead to enantiomers with distinct biological profiles, akin to resolved bicyclic amino acids (e.g., (+)-8 and (–)-8) .

Biological Activity

Overview

2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid, with the molecular formula C8H11ClO3C_8H_{11}ClO_3, is a spirocyclic compound characterized by the presence of a chlorine atom and a carboxylic acid group. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, influencing signal transduction pathways that regulate physiological responses.
  • Chemical Reactivity : The chlorine atom and carboxylic acid group enhance its reactivity, facilitating interactions with biomolecules.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A comparative analysis of its efficacy against common bacteria is summarized in the table below:

Pathogen Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

In a study assessing its antibacterial activity, it was found that derivatives of this compound showed varying degrees of effectiveness against these microorganisms, highlighting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The results indicate:

  • Low Cytotoxicity : The compound displayed low toxicity levels in mammalian cell lines, suggesting a favorable safety margin for therapeutic applications.

Case Studies and Research Findings

  • Case Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry explored various derivatives of spirocyclic compounds, including this compound. The findings revealed that modifications to the spirocyclic structure significantly influenced antibacterial potency against resistant strains .
  • Mechanistic Insights : Another research article investigated the interaction between this compound and bacterial cell membranes, demonstrating that the compound disrupts membrane integrity, leading to cell death .
  • Therapeutic Potential : Further studies have suggested its potential use as a lead compound in drug development for treating bacterial infections due to its unique mechanism of action and structural attributes .

Q & A

Q. Basic

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are critical due to hygroscopic tendencies .
  • Stability Monitoring : Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect degradation products like 6-oxaspiro[2.5]octane-2-carboxylic acid (dechlorination) .

How does the chloro substituent influence reactivity in nucleophilic substitutions?

Advanced
The electron-withdrawing chloro group at position 2:

  • Activates the Carbonyl : Increases electrophilicity at the adjacent carbonyl carbon, accelerating hydrolysis (e.g., ester-to-acid conversion under mild conditions) .
  • Directs Regioselectivity : Guides nucleophilic attack to the β-position of the spiro ring, as observed in analogous compounds .
    Methodological Insight : Kinetic studies (e.g., varying pH and nucleophile concentration) combined with DFT calculations (e.g., Mulliken charges) can quantify electronic effects .

What analytical approaches resolve contradictory stereochemical outcomes?

Q. Advanced

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to assess stereochemical purity .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration when X-ray data are unavailable .
  • Comparative Synthesis : Use enantiopure starting materials (e.g., (R)-cyclohexanone derivatives) to control stereochemistry and reduce ambiguity .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase or proteases) based on spirocyclic analogs’ binding modes .
  • MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales (GROMACS/AMBER) .
  • QSAR Models : Correlate electronic parameters (Hammett σ) with bioactivity data from structurally related compounds .

How do reaction conditions affect yields in multi-step syntheses?

Q. Advanced

  • Optimization via DoE : Design of Experiments (DoE) to test variables like solvent (THF vs. DMF), catalyst loading (e.g., 5–20 mol% Pd for cross-couplings), and temperature.
  • In Situ Monitoring : ReactIR or NMR spectroscopy to track intermediate formation and adjust conditions dynamically .
    Example: Cyclization yields drop below 40% if temperature exceeds 10°C due to competing polymerization .

What safety protocols are essential for handling chloro-substituted spiro compounds?

Q. Basic

  • PPE : Nitrile gloves, face shield, and fume hood use to prevent dermal/ocular exposure .
  • Waste Disposal : Halogenated waste streams for chlorinated byproducts .
  • Emergency Measures : Immediate decontamination with 5% sodium thiosulfate for spills (neutralizes reactive chlorine species) .

How can researchers validate synthetic intermediates spectroscopically?

Q. Advanced

  • 2D NMR (HSQC/HMBC) : Map 1H^{1}\text{H}-13C^{13}\text{C} correlations to confirm connectivity in complex intermediates .
  • IR Spectroscopy : Track carbonyl (1700–1750 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches during synthesis .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantify chlorine content and oxidation states in final products .

What strategies address low yields in spirocyclic ring formation?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to stabilize transition states .
  • Solvent Effects : Use low-polarity solvents (e.g., toluene) to favor entropically driven cyclization over linear byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.